Glutathione

描述

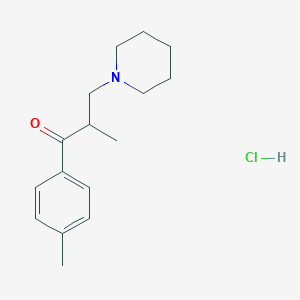

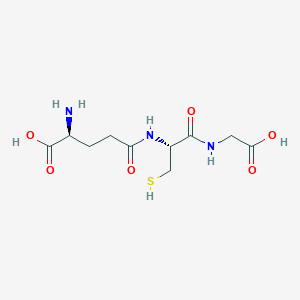

Glutathione (γ-glutamylcysteinylglycine) is a tripeptide composed of glutamate, cysteine, and glycine. It is ubiquitously present in cells at concentrations of 1–10 mM, comparable to essential metabolites like glucose and potassium . Its thiol (-SH) group on cysteine enables this compound to act as a primary intracellular antioxidant, maintaining redox homeostasis by neutralizing reactive oxygen species (ROS), detoxifying xenobiotics, and modulating immune responses .

This compound exists in two forms: reduced (GSH) and oxidized (GSSG). The GSH/GSSG ratio serves as a critical biomarker of oxidative stress, with a healthy system maintaining >98% GSH . Enzymes like this compound peroxidase (GPx) and this compound reductase (GR) regulate this balance:

- GPx catalyzes the reduction of hydrogen peroxide (H₂O₂) and lipid peroxides using GSH, producing GSSG.

- GR regenerates GSH from GSSG using NADPH as a cofactor .

Clinical studies highlight this compound’s role in mitigating oxidative damage in chronic diseases, including diabetes, neurodegenerative disorders, and cardiovascular conditions . Its depletion is linked to pathologies like alcoholic hepatitis and arsenic toxicity .

准备方法

Enzymatic Synthesis: ATP-Regenerating Systems and Polyphosphate Kinase

Enzymatic synthesis dominates modern glutathione production due to its high specificity and reduced environmental impact. The core reaction involves two ATP-dependent enzymes: γ-glutamylcysteine synthetase (GCL) and This compound synthetase (GSHSase) . A breakthrough described in Patent CN102220400B introduced a polyphosphate kinase (PPK)-mediated ATP regeneration system, eliminating the need for exogenous ATP supplementation .

Reaction Optimization and Kinetic Parameters

The system utilizes PPK from Escherichia coli to convert ADP and polyphosphate (NaPO₃)ₙ into ATP, which drives this compound synthesis from glutamate, cysteine, and glycine. Key conditions include:

-

Polyphosphate concentration : 100 mM (NaPO₃)ₙ

-

MgCl₂ : 20 mM

-

Enzyme loadings : GCL (68.2–924 mg/L), GSHSase (91.6–939 mg/L), PPK (93.2–763 mg/L) .

Under optimal parameters (37°C, pH 7.4), this method achieved a This compound yield of 119 g/L with 77.36% conversion efficiency, rivaling systems using direct ATP addition . Kinetic studies from PMC2911318 further validate these findings, reporting a Kₘ (Michaelis constant) of 300 µM for cysteine in GCL-catalyzed reactions and 200 µM for γ-glutamylcysteine in GSHSase reactions .

Table 1: Kinetic Parameters of Enzymatic this compound Synthesis

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) |

|---|---|---|---|

| γ-Glutamylcysteine synthetase | Cysteine | 300 | 14.0 |

| This compound synthetase | γ-Glutamylcysteine | 200 | 17.5 |

| Polyphosphate kinase | ADP | 430 | 93.2 (activity) |

Chemical Synthesis: Selenothis compound Analogs and Solid-Phase Peptide Synthesis

Chemical methods, though less common for standard this compound, are pivotal for synthesizing analogs like selenothis compound (GSeH) . As reported in J-stage MR202404, GSeH replaces sulfur with selenium, enhancing reducing capacity and radical scavenging activity .

Liquid-Phase Synthesis of Selenothis compound

A 2024 protocol achieved gram-scale GSeH production via:

-

Dipeptide formation : Coupling Fmoc-Se-(PMB)-OH with glycine-t-butyl ester (98% yield).

-

Tripeptide assembly : Deprotection and reaction with Boc-glutamate-t-butyl ester (quantitative yield).

-

Global deprotection : Treatment with 20% thioanisole-TFA to remove PMB and t-butyl groups .

This method avoids toxic intermediates and achieves >95% purity, though scalability remains limited compared to enzymatic routes .

Purification and Crystallization: Ethanol-Water Solvent Systems

Post-synthesis purification critically impacts final product quality. Patent CN108129550B revolutionized crystallization by using 20–30% aqueous ethanol instead of traditional ethanol-heavy systems .

Crystallization Parameters and Yield Optimization

-

Reduced this compound concentration : 7–12% (w/v) aqueous solution.

-

Ethanol-to-water ratio : 23–27% (v/v).

Trials with 10% this compound solution and 25% ethanol at 23°C for 24 hours yielded 99.7% purity with 96.5% recovery, reducing ethanol use by 80% compared to conventional methods .

Table 2: Comparative Analysis of this compound Crystallization Methods

| Parameter | Novel Method | Conventional Method |

|---|---|---|

| Ethanol consumption | 2–3x water volume | 50–60x water volume |

| Yield | >95% | ~90% |

| Purity | >98% | ~95% |

| Crystallization time | 15–40 h | 24–48 h |

Emerging Innovations: Biocatalytic Cascades and Hybrid Systems

Recent advances integrate enzymatic synthesis with in situ cofactor regeneration. For instance, coupling PPK with glucose dehydrogenase (GDH) enables continuous NADPH regeneration, further lowering ATP costs . Computational models from PMC2911318 predict a 15–20% yield increase by optimizing GCL/GSHSase expression ratios in recombinant strains .

化学反应分析

Redox Reactions

GSH serves as a primary reducing agent, cycling between reduced (GSH) and oxidized (GSSG) states:

-

GSH/GSSG ratio : >100:1 under physiological conditions; <10:1 during oxidative stress .

-

Radical intermediates (e.g., GS·) form disulfide bonds or react with oxygen to generate superoxide (O₂·⁻) .

Detoxification Reactions

GSH conjugates electrophiles via enzymatic and non-enzymatic pathways:

-

Kinetics : Second-order rate constants for GSH-electrophile reactions range from 10²–10⁴ M⁻¹s⁻¹ .

-

Iron complexes accelerate GSH oxidation to sulfonic acid (GSO₃H) under plasma conditions .

Protein S-Glutathionylation

Reversible post-translational modification protects protein thiols:

-

Equilibrium : Favored under oxidative stress (GSH/GSSG < 40:1) .

-

Deglutathionylation involves glutaredoxin/thioredoxin systems .

Radical Scavenging Reactions

GSH reacts directly with reactive oxygen/nitrogen species:

| Radical | Reaction | Products | Reference |

|---|---|---|---|

| HO· | GSH + HO· → GS· + H₂O | GS·, H₂O | |

| O₂·⁻ | GS· + O₂ → GSSG + O₂·⁻ | GSSG, superoxide | |

| NO· | GSH + NO· → GSNO | S-Nitrosothis compound |

Kinetic and Thermodynamic Data

Experimental parameters for key reactions:

This compound’s chemical versatility underpins its roles in antioxidant defense, xenobiotic metabolism, and redox signaling. Its reactions are tightly regulated through enzymatic catalysis, substrate availability, and cellular redox status, making it a cornerstone of cellular resilience against oxidative stress .

科学研究应用

Antioxidant Properties

Glutathione is recognized for its powerful antioxidant capabilities. It helps neutralize free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Research indicates that this compound levels decline with age and are associated with various diseases, including neurodegenerative disorders such as Parkinson's disease .

Detoxification

This compound plays a crucial role in detoxifying harmful substances in the liver. It conjugates with toxins to facilitate their excretion from the body. Studies have shown that supplementation can enhance liver function and reduce toxicity from drugs like cisplatin, commonly used in chemotherapy .

Immune Function

Research has demonstrated that this compound supplementation can enhance immune responses. For instance, a study reported a significant increase in natural killer cell activity following liposomal this compound supplementation . This suggests potential applications in immunotherapy and managing conditions characterized by immune dysfunction.

Dermatological Uses

This compound is widely used in dermatology for its skin-lightening properties and its ability to reduce melanin production. Clinical trials have indicated that intravenous and oral administration can lead to significant improvements in skin pigmentation disorders . A study showed that patients receiving intravenous this compound had a notable reduction in hyperpigmentation compared to placebo groups .

Neurodegenerative Disorders

Given its role in protecting neuronal cells from oxidative stress, this compound has been investigated for its therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Clinical trials are ongoing to evaluate its effectiveness in improving cognitive function and reducing symptoms associated with these conditions .

Diabetes Management

Recent studies have highlighted the potential of this compound supplementation in managing type 2 diabetes by reducing oxidative stress and improving insulin sensitivity. A randomized clinical trial found that daily supplementation significantly lowered glycated hemoglobin levels among diabetic patients .

Case Studies

| Study | Population | Intervention | Outcomes |

|---|---|---|---|

| Zubair et al., 2016 | Patients with hyperpigmentation | Intravenous this compound | 37.5% improvement on hyperpigmentation scale vs 18.7% placebo |

| Kern et al., 2024 | Diabetic patients | Oral this compound (500 mg/day) | Significant reduction in HbA1c and oxidative stress markers |

| Researched Nutritionals, 2023 | Healthy adults | Liposomal this compound (1000 mg) | Increased natural killer cell activity by over 200% |

作用机制

谷胱甘肽通过多种机制发挥作用:

抗氧化活性: 直接淬灭活性羟基自由基和其他以氧为中心的自由基.

解毒: 作为在排泄之前添加到亲脂性毒素或废物中的亲水性分子.

酶促功能: 作为谷胱甘肽过氧化物酶和谷胱甘肽-S-转移酶等酶的辅因子.

类似化合物:

谷氨酰胺: 一种可以用来制造谷氨酸的氨基酸,谷氨酸随后被用来制造谷胱甘肽.

半胱氨酸: 谷胱甘肽的组成氨基酸,参与其合成.

谷胱甘肽的独特性: 谷胱甘肽因其三肽结构以及能够同时作为还原剂和亲核中心而独一无二 . 它作为“主抗氧化剂”的作用以及它参与众多细胞过程,使其与其他类似化合物区别开来 .

相似化合物的比较

Glutathione operates within a network of antioxidants, both enzymatic and non-enzymatic. Below is a systematic comparison:

Enzymatic Antioxidants

This compound Peroxidase (GPx)

- Structure: Selenoprotein family (e.g., GPx1, GPx4).

- Function : Reduces H₂O₂ and lipid hydroperoxides using GSH.

- Interaction with this compound : Directly consumes GSH, producing GSSG. GPx activity is dependent on GSH availability .

- Cellular Concentration : ~0.1–1 μM (much lower than GSH) .

- Clinical Relevance: Elevated GPx activity in post-inocardial infarction patients correlates with compensatory antioxidant responses .

Catalase

- Structure : Tetrameric heme-containing enzyme.

- Function : Directly decomposes H₂O₂ into H₂O and O₂ without GSH.

- Limitation : Ineffective against lipid peroxides .

Peroxiredoxins (Prx)

- Structure : Thioredoxin-dependent peroxidases.

- Function : Reduce H₂O₂ and alkyl hydroperoxides using thioredoxin instead of GSH.

- Synergy with this compound : Prx and GPx jointly regulate H₂O₂ levels, but Prx systems dominate in cytosolic compartments .

Superoxide Dismutase (SOD)

- Structure : Metal-dependent isoforms (Cu/Zn-SOD, Mn-SOD).

- Function : Converts superoxide radicals (O₂⁻) to H₂O₂, which is further processed by GPx or catalase.

- Interaction with this compound : Indirect; SOD-generated H₂O₂ requires GPx/GSH or catalase for detoxification .

Non-Enzymatic Antioxidants

N-Acetylcysteine (NAC)

- Role : Precursor for cysteine, boosting GSH synthesis.

- Therapeutic Use : NAC supplementation increases cellular GSH levels, particularly in conditions like COVID-19 and neurodegenerative diseases .

Vitamins C and E

- Vitamin C (Ascorbic Acid) : Regenerates GSH from GSSG and scavenges extracellular ROS. Synergizes with GSH in redox cycling .

- Vitamin E (α-Tocopherol) : Protects membranes from lipid peroxidation. GSH-dependent enzymes repair vitamin E radicals .

Hydropersulfides (RSSH)

- Chemical Biology : RSSH exhibits higher nucleophilic reactivity than GSH, enabling rapid ROS scavenging.

- Stability : Less stable than GSH but plays specialized roles in H₂S signaling and metal chelation .

Comparative Data Table

Synergistic Interactions

This compound’s efficacy is amplified through collaborations with other antioxidants:

生物活性

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is a crucial antioxidant in the body, playing a significant role in various biological processes. This article explores its biological activity, focusing on its functions, mechanisms of action, and implications in health and disease.

Overview of this compound

GSH exists primarily in two forms: the reduced form (GSH) and the oxidized form (GSSG). Under normal physiological conditions, more than 98% of cellular this compound is found in the reduced state. GSH is synthesized in the cytosol through a two-step enzymatic process involving glutamate cysteine ligase (GCL) and this compound synthetase, with cysteine availability being a critical limiting factor for its synthesis .

Functions of this compound

- Antioxidant Defense : GSH plays a vital role in neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). It directly scavenges free radicals such as superoxide anions and hydroxyl radicals, thereby protecting cellular components from oxidative damage .

- Detoxification : GSH conjugates with xenobiotics and electrophiles, facilitating their excretion from the body. This process is essential for detoxifying harmful substances and protecting against chemical-induced toxicity .

- Redox Signaling : GSH is involved in redox signaling pathways that regulate various cellular processes, including cell proliferation, apoptosis, and immune responses. It modulates the activity of transcription factors such as Nrf2, which are crucial for the expression of antioxidant genes .

- Cell Cycle Regulation : GSH influences cell cycle progression by maintaining redox homeostasis, which is essential for normal cellular function and proliferation .

- Role in Disease : Alterations in GSH levels have been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. For instance, while GSH can protect against cancer initiation through its antioxidant properties, high levels of GSH are also associated with cancer progression and resistance to chemotherapy .

- Direct Scavenging : GSH directly reacts with free radicals to neutralize them.

- Enzymatic Reactions : It serves as a cofactor for enzymes like this compound peroxidase (GPx), which catalyzes the reduction of peroxides.

- Regulation of Other Antioxidants : GSH helps regenerate other antioxidants such as vitamins C and E, enhancing overall antioxidant capacity .

Case Study 1: this compound and Cancer

A study investigated the dual role of GSH in cancer biology. It was found that while adequate levels of GSH can protect against carcinogenesis by detoxifying potential mutagens, elevated GSH levels in cancer cells can contribute to therapeutic resistance by neutralizing chemotherapeutic agents .

Case Study 2: this compound in Neurodegenerative Diseases

Research has shown that reduced levels of GSH are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. Supplementation with precursors to GSH has demonstrated potential benefits in restoring its levels and improving cognitive function in animal models .

Data Tables

| Function | Mechanism | Implication |

|---|---|---|

| Antioxidant Defense | Scavenging ROS/RNS | Protects cellular integrity |

| Detoxification | Conjugation with xenobiotics | Reduces chemical toxicity |

| Redox Signaling | Modulation of transcription factors | Influences cell survival |

| Cell Cycle Regulation | Maintenance of redox homeostasis | Supports normal proliferation |

常见问题

Basic Research Questions

Q. What methodologies are recommended for accurate quantification of intracellular GSH/GSSG ratios, and how do sample preparation protocols influence redox state measurements?

- Methodological Answer :

- Use LC-MS/MS or HPLC with electrochemical detection to separate and quantify reduced (GSH) and oxidized (GSSG) glutathione. Stabilize samples immediately with N-ethylmaleimide (NEM) to prevent auto-oxidation .

- For redox state assessment, calculate the GSH/GSSG ratio using molar concentrations. Ensure normalization to total protein content to account for cellular variability.

- Key Consideration : Avoid freeze-thaw cycles, which artificially elevate GSSG levels due to GSH oxidation .

Q. How does this compound modulate oxidative stress in cellular models, and what assays are optimal for assessing its antioxidant capacity?

- Methodological Answer :

- This compound neutralizes ROS via the This compound peroxidase (GPx) and This compound reductase (GR) cycle. Measure ROS scavenging using DPPH/ABTS radical assays or H2O2-sensitive fluorescent probes (e.g., DCFH-DA) .

- For mechanistic studies, combine GSH depletion models (e.g., buthionine sulfoximine treatment) with transcriptional profiling of Nrf2-regulated genes (e.g., HO-1, NQO1) to assess compensatory pathways .

Table 1: In Vitro Antioxidant Activity of GSH

Advanced Research Questions

Q. What experimental designs address the functional impact of this compound transferase (GST) polymorphisms on xenobiotic detoxification in human populations?

- Methodological Answer :

- Genotype GST polymorphisms (e.g., GSTM1 null, GSTP1 Ile105Val) using PCR-RFLP or SNP microarrays . Correlate with enzyme activity via CDNB conjugation assays to measure GST catalytic efficiency .

- Use knockout murine models (e.g., GSTA4−/−) to study compensatory upregulation of other GST isoforms under oxidative stress .

Q. How can inducible this compound biosynthesis systems in E. coli be optimized for ROS-scavenging applications in environmental models (e.g., coral bleaching)?

- Methodological Answer :

- Survival assays : Expose transformed E. coli to H2O2 (0–10 mM) and quantify colony-forming units (CFUs) .

- GSH-Glo™ assays : Measure luminescence to confirm GSH overproduction (expected: 2–3x higher vs. controls) .

Table 2: Kinetic Parameters of this compound Enzymes

| Enzyme | Substrate | Km (μM) | Vmax (μmol/min/mg) | Reference |

|---|---|---|---|---|

| This compound Peroxidase | H2O2 | 15.2 | 8.7 | |

| This compound Reductase | NADPH | 23.5 | 12.4 |

Q. What strategies resolve contradictions in this compound’s dual role as a pro-inflammatory signal modulator (e.g., NF-κB activation) and antioxidant?

- Methodological Answer :

- Use cell-type-specific knockdown models (e.g., macrophage-specific GCLC−/−) to isolate this compound’s role in 15d-PGJ2 metabolism, which activates NF-κB via PPARγ antagonism .

- Pair transcriptomic data (RNA-seq) with metabolomic profiling (LC-MS) to map this compound-dependent inflammatory pathways .

Q. Guidelines for Rigorous Experimental Design

- Data Contradiction Analysis : When conflicting results arise (e.g., GSH’s pro/anti-inflammatory effects), control for cell-type variability , redox buffering capacity , and experimental timeframes .

- Reproducibility : Document batch-to-batch GSH purity (≥95% via NMR) and validate assays with commercial GSH standards (e.g., Sigma-Aldrich) .

属性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSXRVCMGQZWBV-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023101 | |

| Record name | Glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Glutathione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

292.5 mg/mL | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70-18-8 | |

| Record name | Glutathione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutathione [BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glutathione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, L-.gamma.-glutamyl-L-cysteinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutathione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAN16C9B8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 °C | |

| Record name | Glutathione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。